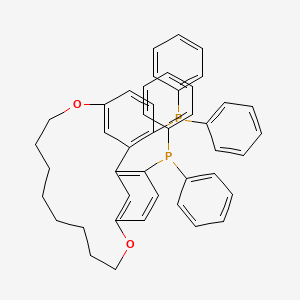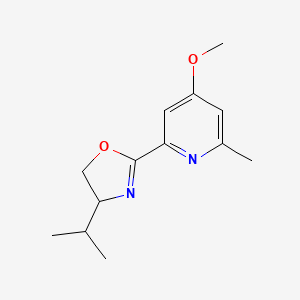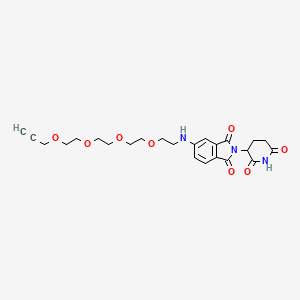
Pomalidomide-5'-PEG4-propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-5’-PEG4-propargyl: is a synthetic compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the development of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, while the propargyl group allows for further chemical modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-5’-PEG4-propargyl typically involves the following steps:
Formation of Pomalidomide Derivative: Pomalidomide is first modified to introduce a reactive functional group, such as an amine or carboxyl group.
PEGylation: The modified pomalidomide is then reacted with a PEG linker, which contains a reactive group that can form a stable bond with the pomalidomide derivative.
Propargylation: Finally, the PEGylated pomalidomide is reacted with a propargylating agent to introduce the propargyl group.
Industrial Production Methods: Industrial production of Pomalidomide-5’-PEG4-propargyl follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pomalidomide-5’-PEG4-propargyl can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group in pomalidomide can be reduced to an amine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pomalidomide-5’-PEG4-propargyl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating cancers and other diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Wirkmechanismus
Pomalidomide-5’-PEG4-propargyl exerts its effects by recruiting the E3 ubiquitin ligase complex to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The PEG linker enhances the solubility and bioavailability of the compound, while the propargyl group allows for further chemical modifications to optimize its activity .
Vergleich Mit ähnlichen Verbindungen
- Pomalidomide-PEG4-NH2 hydrochloride
- Pomalidomide-PEG6-NH2 hydrochloride
- Pomalidomide-PEG3-NH2 hydrochloride
- Lenalidomide
- Thalidomide
Uniqueness: Pomalidomide-5’-PEG4-propargyl is unique due to its combination of a PEG linker and a propargyl group, which enhances its solubility, bioavailability, and potential for further chemical modifications. This makes it a valuable tool in the development of targeted protein degradation technologies and other therapeutic applications .
Eigenschaften
Molekularformel |
C24H29N3O8 |
|---|---|
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C24H29N3O8/c1-2-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-4-18-19(16-17)24(31)27(23(18)30)20-5-6-21(28)26-22(20)29/h1,3-4,16,20,25H,5-15H2,(H,26,28,29) |
InChI-Schlüssel |
HFKFBHKCWXWEPK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOCCOCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


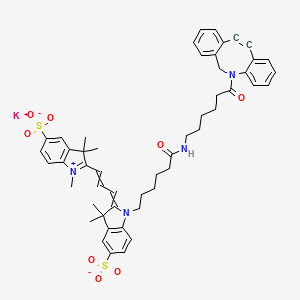
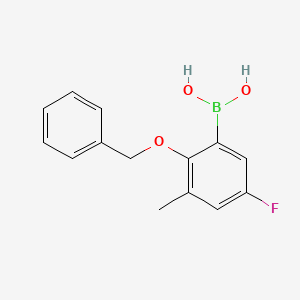

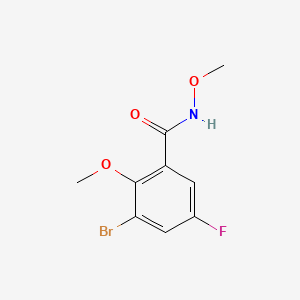
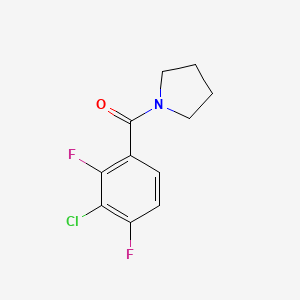
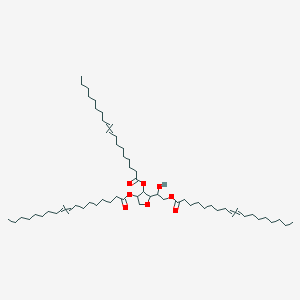
![6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B14771953.png)
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B14771963.png)
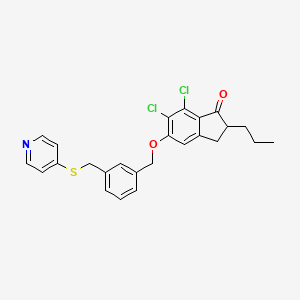
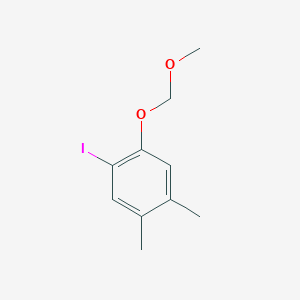
![(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide](/img/structure/B14771990.png)
